molecular formula C18H19N3OS2 B2362940 (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035036-31-6

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2362940
CAS RN: 2035036-31-6
M. Wt: 357.49
InChI Key: GRAZZQXTCNAGME-AATRIKPKSA-N
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Description

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • A study by Kariuki et al. (2022) details the synthesis and structure determination of a closely related compound, providing insights into the chemical properties and potential applications in material science or pharmacology (B. Kariuki et al., 2022).

2. Reactivity with Hydrazines

  • Mikhed’kina et al. (2009) explored the reactivity of a similar compound with substituted hydrazines, revealing potential for the synthesis of diverse pyrazole derivatives, which could be relevant in developing new chemical entities for various applications (E. I. Mikhed’kina et al., 2009).

3. Antitumor Activity and Molecular Docking

  • Fahim et al. (2019) conducted a study on novel pyrimidiopyrazole derivatives, showing significant in vitro antitumor activity and favorable molecular docking properties, suggesting potential medicinal applications (Asmaa M. Fahim et al., 2019).

4. Crystal Structure and Hirshfeld Surface Analysis

  • Prabhuswamy et al. (2016) synthesized a compound with structural similarities and conducted crystal structure analysis, indicating its potential in material science and structural chemistry applications (M. Prabhuswamy et al., 2016).

5. Synthesis and Crystal Structure Study

  • Lee et al. (2009) focused on the synthesis and crystal structure of a related compound, providing valuable information for the development of new materials and pharmaceutical agents (Yun-Jeong Lee et al., 2009).

6. KCNQ2 Potassium Channel Opener Activity

  • L'Heureux et al. (2005) researched heteroaryl substituted acrylamides, uncovering their potential as KCNQ2 potassium channel openers, relevant in neurological and pharmacological research (Alexandre L'Heureux et al., 2005).

properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-13-10-14(2)21(20-13)17(15-7-9-23-12-15)11-19-18(22)6-5-16-4-3-8-24-16/h3-10,12,17H,11H2,1-2H3,(H,19,22)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAZZQXTCNAGME-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CS2)C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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